Myricitrin dihydrate Myricitrin dihydrate
Brand Name: Vulcanchem
CAS No.: 1329-17-5
VCID: VC0191919
InChI:
SMILES:
Molecular Formula: C21H20O12
Molecular Weight: 464.38

Myricitrin dihydrate

CAS No.: 1329-17-5

Cat. No.: VC0191919

Molecular Formula: C21H20O12

Molecular Weight: 464.38

* For research use only. Not for human or veterinary use.

Myricitrin dihydrate - 1329-17-5

CAS No. 1329-17-5
Molecular Formula C21H20O12
Molecular Weight 464.38

Chemical Properties and Structure of Myricitrin Dihydrate

Molecular Structure and Properties

Myricitrin dihydrate (C21H24O14) is the dihydrate form of myricitrin, with two water molecules incorporated into its structure. The compound has a molecular weight of 500.4 g/mol as computed by PubChem 2.1 . The parent compound of myricitrin dihydrate is identified in PubChem with CID 12313050, while myricitrin dihydrate itself is assigned CID 129880567 . The structure of myricitrin includes a flavonoid skeleton with multiple hydroxyl groups that contribute to its antioxidant properties.

Chemical Identifiers and Nomenclature

The IUPAC name for myricitrin dihydrate is 5,7-dihydroxy-3-[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one;dihydrate . Other chemical identifiers include:

Table 1: Chemical Identifiers of Myricitrin Dihydrate

Identifier TypeValue
InChIInChI=1S/C21H20O12.2H2O/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7;;/h2-6,14,17-18,21-27,29-30H,1H3;2*1H2/t6-,14-,17-,18+,21?;;/m0../s1
InChIKeyPBZXYSXSVUPBFR-XOJOBCIISA-N
SMILESC[C@H]1C@@HO.O.O
Metabolomics Workbench ID74673

The compound was created in the PubChem database on 2017-09-13 and last modified on 2025-02-22 .

Pharmacological Properties of Myricitrin

Antioxidant Activities

Myricitrin exhibits potent antioxidant properties that make it valuable for treating conditions associated with oxidative stress. Studies indicate that myricitrin, when formulated as solid lipid nanoparticles (SLNs), shows enhanced antioxidant effects in experimental models of diabetes . In diabetic mice, myricitrin SLNs significantly reduced lipid peroxidation, as measured by malondialdehyde (MDA) levels, and increased total antioxidant capacity (TAC) .

In vitro studies on hyperglycemic myotube cells have also demonstrated that myricitrin SLNs reduce MDA levels and increase TAC, confirming its cellular antioxidant effects . This antioxidant capacity is attributed to the multiple hydroxyl groups in myricitrin's structure, which can scavenge free radicals and reduce oxidative damage.

Antidiabetic Effects

Myricitrin has demonstrated significant antidiabetic properties in streptozotocin-nicotinamide (STZ-NA)-induced type 2 diabetes mellitus (T2DM) mouse models . The mechanism of action appears multifaceted:

  • Improvement of insulin sensitivity and glucose tolerance

  • Reduction of hyperglycemia

  • Protection of pancreatic β-cells from apoptosis

  • Enhancement of antioxidant defense systems

Research indicates that myricitrin ameliorates hyperglycemia in T2DM through several pathways, including inhibition of carbohydrate digestion by α-glucosidase and α-amylase, and inhibition of glucose transport . These actions collectively contribute to better glycemic control in diabetic conditions.

Hepatoprotective Properties

Myricitrin has shown remarkable hepatoprotective activity in various studies. In one investigation, myricitrin demonstrated superior hepatoprotective effects compared to silymarin, a well-established liver-protective agent . This protective effect is likely due to its ability to reduce oxidative stress and inflammation in liver tissue.

In models of non-alcoholic steatohepatitis (NASH), myricitrin treatment significantly decreased plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating reduced liver damage . The compound appears to modulate macrophage polarization, which contributes to its anti-inflammatory effects in the liver .

Formulation and Delivery Systems

Solid Lipid Nanoparticles of Myricitrin

Solid lipid nanoparticles (SLNs) have emerged as an effective delivery system for myricitrin, enhancing its bioavailability and pharmacological effects . SLNs are colloidal carriers composed of solid lipids that remain solid at room and body temperatures. For myricitrin, this formulation approach has shown several advantages:

  • Improved stability of the compound

  • Enhanced bioavailability

  • Controlled release kinetics

  • Protection from degradation

  • Potential for targeted delivery

Preparation Methods and Characterization

The preparation of myricitrin SLNs employs a cold homogenization method due to myricitrin's sensitivity to high temperatures . The process involves several steps:

  • Heating compritol to 65°C and adding oleic acid as liquid lipid

  • Dissolving surfactants (Tween 80 and Span 20) and myricitrin in distilled water

  • Adding this mixture to the melted lipid phase and sonicating at 90 W and 37°C

  • Inducing congelation by adding water/propylene glycol at 4°C

  • Homogenizing at 12000 ×g for 20 minutes

The resulting SLNs of myricitrin show the following characteristics:

Table 2: Characteristics of Myricitrin Solid Lipid Nanoparticles

ParameterValue
Mean particle size76.1 nm
Zeta potential-5.51 mV
Encapsulation efficiency (EE)56.2%
Encapsulation capacity (EC)5.62%
MorphologySpherical
Size range50-150 nm

These properties contribute to the enhanced therapeutic efficacy of myricitrin when delivered as SLNs .

Release Kinetics and Bioavailability

The release of myricitrin from SLNs occurs in a biphasic pattern. Initially, no release is observed during the first 45 minutes as the lipid skeleton absorbs water. Subsequently, a gradual release occurs with the following cumulative release profile :

Table 3: Cumulative Release Profile of Myricitrin from SLNs

Time (hours)Cumulative Release (%)
11.435
23.435
36.432
48.318
511.789
617.972
723.100
827.184
2450.339

This controlled release profile likely contributes to the sustained antidiabetic and antioxidant effects observed with myricitrin SLNs .

Therapeutic Applications in Disease Models

Type 2 Diabetes Mellitus

Experimental studies have demonstrated the efficacy of myricitrin SLNs in the management of T2DM. In STZ-NA-induced diabetic mice, administration of myricitrin SLNs at doses of 1, 3, and 10 mg/kg showed significant improvements in several parameters :

  • Reduction in blood glucose levels

  • Improvement in insulin sensitivity

  • Enhancement of antioxidant enzyme activities

  • Protection of pancreatic tissue from damage

  • Reduction in diabetic complications

These effects were dose-dependent, with higher doses showing greater efficacy. Notably, the antidiabetic effects of myricitrin SLNs were comparable to those of metformin, a standard antidiabetic medication .

Liver Inflammation and Protection

Myricitrin has shown significant hepatoprotective effects in models of liver inflammation and injury. In NASH models, myricitrin treatment led to marked decreases in plasma ALT and AST levels, indicating reduced hepatocellular damage . The compound appears to modulate macrophage polarization, which contributes to its anti-inflammatory effects in the liver .

The hepatoprotective activity of myricitrin has been reported to exceed that of silymarin in some studies, positioning it as a promising agent for liver protection . This effect may be attributed to its potent antioxidant properties and ability to reduce inflammatory responses in liver tissue.

Cellular Studies and Myotube Models

In vitro studies using C2C12 myoblast cell lines have provided insights into the cellular mechanisms of myricitrin's effects. When exposed to hyperglycemic conditions, myotube cells treated with myricitrin SLNs at concentrations of 1, 3, and 10 μM showed :

  • Decreased oxidative stress markers

  • Increased antioxidant capacity

  • Reduced cellular apoptosis

  • Improved glucose utilization

These cellular effects support the in vivo observations and provide mechanistic explanations for the therapeutic benefits of myricitrin in diabetes and related conditions.

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